(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 389075-38-1
VCID: VC7078887
InChI: InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24)
SMILES: CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC
Molecular Formula: C20H18N2O5
Molecular Weight: 366.373

(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

CAS No.: 389075-38-1

Cat. No.: VC7078887

Molecular Formula: C20H18N2O5

Molecular Weight: 366.373

* For research use only. Not for human or veterinary use.

(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide - 389075-38-1

Specification

CAS No. 389075-38-1
Molecular Formula C20H18N2O5
Molecular Weight 366.373
IUPAC Name N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24)
Standard InChI Key JMXUVXBBNOFKFE-XDOYNYLZSA-N
SMILES CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC

Introduction

(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class of derivatives. This compound is characterized by its unique structural features, including a methoxy group on the chromene ring and a 2-methoxyphenyl imino group attached to the chromene core. The presence of these functional groups can significantly influence its chemical and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of a chromene derivative with a 2-methoxyphenyl isocyanate or similar reagents. The reaction conditions often require an organic solvent and a base to facilitate the formation of the imine bond.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction. Oxidation can introduce additional functional groups, while reduction can modify existing ones, such as converting the imine group to an amine.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Attributes
(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamideMethoxy groups on both chromene and phenyl ringsPotential for enhanced bioactivity due to methoxy substitutions
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamideMethoxyphenethyl substituentExhibits anti-austerity activity against cancer cells
(2Z)-2-[(3-carbamoylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamideCarbamoylphenyl substituentPotential for different biological activity due to structural variations

Research Findings and Future Directions

Research on chromene derivatives has highlighted their potential in medicinal chemistry, particularly in developing new therapeutic agents. Further studies on (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide could explore its pharmacokinetic properties, toxicity profiles, and efficacy in various disease models. This would provide valuable insights into its potential applications in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator